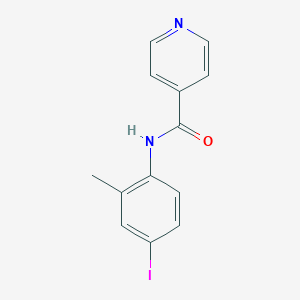![molecular formula C21H22NO3+ B271358 1-Methyl-4-[2-(2,4,5-trimethoxyphenyl)vinyl]quinolinium](/img/structure/B271358.png)
1-Methyl-4-[2-(2,4,5-trimethoxyphenyl)vinyl]quinolinium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-4-[2-(2,4,5-trimethoxyphenyl)vinyl]quinolinium is a chemical compound that belongs to the quinolinium family. It has been extensively studied for its potential applications in scientific research, particularly in the field of biochemistry and physiology.
Mécanisme D'action
The mechanism of action of 1-Methyl-4-[2-(2,4,5-trimethoxyphenyl)vinyl]quinolinium is not fully understood. However, it is believed to interact with biological molecules, such as proteins and nucleic acids, through electrostatic and hydrophobic interactions. It has been shown to bind to DNA and RNA, and may have potential applications in gene therapy.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as acetylcholinesterase and butyrylcholinesterase, which play a role in neurological disorders such as Alzheimer's disease. It has also been found to exhibit antioxidant properties, which may have potential applications in the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-Methyl-4-[2-(2,4,5-trimethoxyphenyl)vinyl]quinolinium is its strong fluorescence properties, which make it a useful tool for bioimaging and biosensing applications. It is also relatively easy to synthesize, and can be obtained in good yield and purity. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several potential future directions for research on 1-Methyl-4-[2-(2,4,5-trimethoxyphenyl)vinyl]quinolinium. One area of interest is the development of new biosensors and bioimaging techniques using this compound. Another potential direction is the investigation of its potential applications in gene therapy and the treatment of neurological and oxidative stress-related diseases. Additionally, further studies on its mechanism of action and potential toxicity may help to better understand its potential applications and limitations.
Méthodes De Synthèse
The synthesis of 1-Methyl-4-[2-(2,4,5-trimethoxyphenyl)vinyl]quinolinium involves the reaction of 2,4,5-trimethoxybenzaldehyde with methylamine and 4-vinylquinoline in the presence of a catalyst. The reaction yields the desired compound in good yield and purity.
Applications De Recherche Scientifique
1-Methyl-4-[2-(2,4,5-trimethoxyphenyl)vinyl]quinolinium has been extensively studied for its potential applications in scientific research. It has been found to exhibit strong fluorescence properties, making it a useful tool for bioimaging and biosensing applications. It has also been used as a fluorescent probe for the detection of metal ions, such as copper and iron.
Propriétés
Formule moléculaire |
C21H22NO3+ |
|---|---|
Poids moléculaire |
336.4 g/mol |
Nom IUPAC |
1-methyl-4-[(E)-2-(2,4,5-trimethoxyphenyl)ethenyl]quinolin-1-ium |
InChI |
InChI=1S/C21H22NO3/c1-22-12-11-15(17-7-5-6-8-18(17)22)9-10-16-13-20(24-3)21(25-4)14-19(16)23-2/h5-14H,1-4H3/q+1/b10-9+ |
Clé InChI |
XHLBTVGEPJKETM-MDZDMXLPSA-N |
SMILES isomérique |
C[N+]1=CC=C(C2=CC=CC=C21)/C=C/C3=CC(=C(C=C3OC)OC)OC |
SMILES |
C[N+]1=CC=C(C2=CC=CC=C21)C=CC3=CC(=C(C=C3OC)OC)OC |
SMILES canonique |
C[N+]1=CC=C(C2=CC=CC=C21)C=CC3=CC(=C(C=C3OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-chloro-3-hydroxy-1-(2-methylbenzyl)-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B271276.png)
![5-chloro-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B271277.png)
![5-chloro-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B271278.png)
![5-chloro-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B271283.png)
![5-chloro-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B271286.png)


![3-Methyl-6-phenyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B271292.png)
![Methyl 4-[(3-methylbenzoyl)amino]benzoate](/img/structure/B271296.png)



![7-[(3-Methoxyphenyl)carbamoyl]tricyclo[3.2.2.0~2,4~]non-8-ene-6-carboxylic acid](/img/structure/B271306.png)
![2-({4-[(2-Naphthylanilino)carbonyl]anilino}carbonyl)benzoic acid](/img/structure/B271310.png)